molecular formula C25H23ClN2O5S B2750714 3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 895642-78-1

3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No. B2750714
CAS RN: 895642-78-1
M. Wt: 498.98
InChI Key: WPQLFCATELDVSP-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are aromatic and have a wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents attached. The sulfonyl group attached to the 4-chlorophenyl group would likely have a significant impact on the electronic properties of the molecule .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the sulfonyl, ethoxyphenyl, and methoxy groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, ethoxyphenyl, and methoxy groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiproliferative Activity : Compounds similar to "3-((4-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine" have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, derivatives containing sulfide and sulfone groups have exhibited substantial antiproliferative activity, with significant efficacy against multidrug-resistant cell lines (Lee et al., 2011).
  • Antimicrobial Activities : Synthesis of new 1,2,4-triazole derivatives, including compounds with chlorophenyl and ethoxyphenyl groups, has shown good to moderate antimicrobial activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
  • Chemical Synthesis Methods : Novel synthetic routes have been developed for the construction of quinoline and quinazoline derivatives, providing essential insights into the efficient synthesis of compounds like "this compound" and their analogs (Zhang et al., 2016).

Potential Applications in Medicinal Chemistry

  • The detailed synthesis methods and biological activity studies provide a basis for the further exploration of these compounds in drug discovery and development. Specifically, their antiproliferative and antimicrobial activities make them potential candidates for developing new therapeutic agents.
  • The high triplet energy and electron-transport properties of sulfone-based materials, as demonstrated in related studies, suggest potential applications in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs), indicating the versatility of sulfone-containing compounds in various technological applications (Jeon, Earmme, & Jenekhe, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, studying its reactivity, and developing efficient methods for its synthesis .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-4-33-18-9-7-17(8-10-18)28-25-20-13-22(31-2)23(32-3)14-21(20)27-15-24(25)34(29,30)19-11-5-16(26)6-12-19/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQLFCATELDVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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